Characterization of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one
Characterization of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one
As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical heterocyclic chemistry and bench-level execution. The characterization and synthesis of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one (DMPP) presents a masterclass in controlled condensation reactions and tautomeric dynamics. This guide bypasses generic overviews to deliver a field-proven, self-validating framework for synthesizing and characterizing this privileged medicinal scaffold.
Structural Profiling and Tautomeric Dynamics
The pyrimidin-4-one core is a cornerstone of modern drug discovery, frequently leveraged as a bioisostere for amides and phenols in kinase inhibitors and GPCR ligands[1]. The substitution pattern of DMPP—featuring a C2-phenyl ring and C5/C6-dimethyl groups—imparts unique steric and electronic constraints on the molecule.
A critical factor in the characterization of DMPP is its lactam-lactim tautomerism . In solution, the molecule does not exist as a single static entity; rather, it rapidly equilibrates between its 1H-pyrimidin-4-one (lactam), 3H-pyrimidin-4-one, and 4-hydroxypyrimidine (lactim) forms.
Fig 1. Solvent-dependent tautomeric equilibrium of the pyrimidinone core.
Causality of Tautomerism: The equilibrium position is heavily dictated by the dielectric constant of the solvent. In polar protic solvents (e.g., DMSO, Methanol), the highly dipolar lactam forms are stabilized via hydrogen bonding. In non-polar environments or the gas phase (relevant for MS analysis), the fully aromatized 4-hydroxypyrimidine tautomer dominates due to internal resonance stabilization[2].
De Novo Synthesis: Mechanistic Causality
The most robust route to construct the DMPP scaffold is the base-catalyzed condensation of benzamidine with ethyl 2-methylacetoacetate[3]. This [3+3] annulation strategy is highly convergent and atom-economical.
The "Why" Behind the Chemistry:
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Base Selection (Sodium Ethoxide): We utilize NaOEt rather than NaOH or amine bases. NaOEt serves a dual purpose: it acts as a thermodynamic base to liberate the free benzamidine from its hydrochloride salt, and it perfectly matches the ethoxy leaving group of the [3]. This prevents the formation of complex transesterification mixtures that would otherwise cripple downstream purification.
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Thermal Control (Reflux at 80°C): The initial nucleophilic attack to form the hemiaminal intermediate is kinetically favored at room temperature. However, the subsequent dehydration and ring-closure required to achieve the fully aromatized pyrimidin-4-one system face a high activation energy barrier. Refluxing provides the thermal energy to drive the reaction into its thermodynamic sink[1].
Fig 2. Stepwise condensation mechanism forming the pyrimidin-4-one scaffold.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Each step contains a visual or analytical cue that confirms the success of the transformation before proceeding to the next.
Step 1: Amidine Liberation
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Action: Suspend benzamidine hydrochloride (10.0 mmol, 1.0 eq) in 20 mL of anhydrous ethanol under N₂. Slowly add a freshly prepared solution of NaOEt (11.0 mmol, 1.1 eq) in ethanol.
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Self-Validation: The immediate precipitation of finely divided, opaque white NaCl visually confirms the successful metathesis and the liberation of the nucleophilic free base.
Step 2: Electrophile Addition
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Action: Add ethyl 2-methylacetoacetate (10.5 mmol, 1.05 eq) dropwise to the suspension over 10 minutes at room temperature. Stir for 1 hour.
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Self-Validation: TLC monitoring (Hexanes:EtOAc 1:1) will show the consumption of the UV-inactive keto-ester and the appearance of a highly UV-active intermediate spot (the enamine), confirming the first condensation event.
Step 3: Cyclization and Aromatization
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Action: Equip the flask with a reflux condenser and heat to 80°C for 6 to 8 hours.
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Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a homogenous, deep yellow solution. This phase change indicates the dissolution of intermediates and the formation of the soluble pyrimidinone sodium salt[4].
Step 4: Precipitation and Isolation
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Action: Cool the mixture to room temperature, concentrate under reduced pressure to half volume, and pour into 50 mL of ice-cold distilled water. Adjust the pH to 6.0 using 1M HCl.
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Self-Validation: The target compound, being neutral at pH 6, will rapidly crash out as a white/off-white microcrystalline solid. This sharp phase transition validates the purity of the crude product, as unreacted precursors and polar impurities remain solvated in the aqueous ethanol matrix. Filter and recrystallize from hot ethanol.
Analytical Characterization Data
To verify the structural integrity of the synthesized DMPP, cross-reference your analytical outputs with the standardized data in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 1 (in Lactam form) |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
Table 2: Diagnostic Analytical Signatures (NMR, IR, MS)
| Analytical Method | Key Spectral Signatures | Structural Correlation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.45 (br s, 1H), 8.10 (m, 2H), 7.50 (m, 3H), 2.35 (s, 3H), 2.05 (s, 3H) | N-H (lactam exchangeable), ortho-phenyl, meta/para-phenyl, C6-CH₃, C5-CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.2, 158.5, 152.1, 132.8, 130.5, 128.7, 127.9, 118.4, 21.5, 11.2 | C=O (C4), C2, C6, Phenyl ipso, Phenyl carbons, C5, C6-CH₃, C5-CH₃ |
| FT-IR (ATR, cm⁻¹) | 3150-2850 (br), 1665 (s), 1590 (m), 1445 (m) | N-H stretch, C=O (amide I band), C=C/C=N aromatic ring stretches |
| HRMS (ESI-TOF) | m/z[M+H]⁺ calcd for C₁₂H₁₃N₂O: 201.1022, found: 201.1025 | Confirms exact mass and structural formula |
Note on NMR Causality: The C6-methyl group (δ 2.35) is significantly more deshielded than the C5-methyl group (δ 2.05) due to its direct attachment to the electron-deficient imine-like carbon (C6) adjacent to the ring nitrogen, whereas C5 is an electron-rich position in the pyrimidine ring.
References
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI (Molecules). URL:[Link]
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Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - National Institutes of Health (PMC). URL:[Link]
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Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles - Organic Letters (ACS). URL:[Link]
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Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances - U.S. Environmental Protection Agency (EPA). URL: [Link]
